2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide
Description
2-Phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a phenyl group and a furan-thiophene hybrid moiety. The furan ring is further functionalized with a thiophene group at the 5-position, conferring unique electronic and steric properties.
Properties
IUPAC Name |
2-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-2-16(14-7-4-3-5-8-14)19(21)20-13-15-10-11-17(22-15)18-9-6-12-23-18/h3-12,16H,2,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCSMGRMPDTGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a phenyl group and subsequent amide formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide typically involves multi-step organic reactions. Common methods include:
- Preparation of Intermediates: Starting with the synthesis of thiophene and furan derivatives.
- Coupling Reactions: The intermediates are then coupled with a phenyl group.
- Amide Formation: Finally, the formation of the butanamide linkage is achieved through standard coupling techniques.
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
Research indicates that 2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide may exhibit various biological activities:
- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against different bacterial strains, indicating potential for developing new antibiotics.
- Anticancer Activity: Preliminary studies suggest that derivatives may inhibit tumor cell growth by interacting with specific molecular targets involved in cancer progression.
Medicine
The compound is being investigated for its therapeutic potential due to its unique structural features. It may interact with various receptors and enzymes, modulating their activity to provide beneficial effects in treating diseases.
Industry
In industrial applications, this compound could be utilized in developing advanced materials, including organic semiconductors and light-emitting diodes (LEDs), owing to its electronic properties derived from the thiophene and furan moieties.
Anticancer Activity Study
A study conducted by the National Cancer Institute evaluated the anticancer properties of structurally related compounds. The results indicated significant cell growth inhibition rates against several cancer cell lines, suggesting that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Efficacy Research
Research into thiophene and furan derivatives demonstrated their antimicrobial efficacy against various bacterial strains, supporting the hypothesis that 2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide may possess similar properties.
Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Potential antimicrobial and anticancer properties |
| Medicine | Investigated as a therapeutic agent |
| Industry | Development of advanced materials like semiconductors |
Mechanism of Action
The mechanism by which 2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituent effects, heterocyclic systems, and inferred physicochemical or biological properties.
Structural Analogues from 1,3,4-Oxadiazole Derivatives ()
The 1,3,4-oxadiazole derivatives LMM5 and LMM11 share a benzamide core but differ in their substituents:
- LMM5 : Contains a 4-methoxyphenyl group and a benzyl(methyl)sulfamoyl moiety.
- LMM11 : Features a furan-2-yl group and a cyclohexyl(ethyl)sulfamoyl substituent.
| Feature | Target Compound | LMM5/LMM11 |
|---|---|---|
| Core Structure | Butanamide | 1,3,4-Oxadiazole-linked benzamide |
| Heterocyclic Systems | Furan-thiophene hybrid | Oxadiazole + aryl/alkyl groups |
| Key Substituents | Phenyl, thiophene | Methoxyphenyl, sulfamoyl groups |
The furan-thiophene system in the target compound may enhance π-π stacking interactions compared to LMM11’s simpler furan group. Sulfamoyl groups in LMM5/LMM11 likely improve solubility but may reduce metabolic stability compared to the target compound’s hydrophobic phenyl-thiophene motif .
Pharmacopeial Butanamide Derivatives ()
Examples from Pharmacopeial Forum include stereochemically complex butanamides, such as:
- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ().
| Feature | Target Compound | Pharmacopeial Butanamides |
|---|---|---|
| Complexity | Moderate (two heterocycles) | High (multiple stereocenters, fused rings) |
| Functional Groups | Amide, thiophene, furan | Hydroxy, oxotetrahydropyrimidinyl |
| Potential Applications | Unreported (inferred: enzyme inhibition) | Antibiotics or kinase inhibitors |
The pharmacopeial compounds exhibit intricate stereochemistry and polar groups, which may enhance target specificity but complicate synthesis. The target compound’s simpler structure could offer advantages in synthetic scalability .
Ranitidine-Related Compounds ()
Ranitidine derivatives, such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (), share a furan backbone but differ in substituents:
| Feature | Target Compound | Ranitidine Analogues |
|---|---|---|
| Heterocycle | Furan-thiophene | Furan with dimethylamino groups |
| Key Groups | Phenyl, butanamide | Nitroacetamide, sulphanyl ethyl |
| Biological Role | Unreported | Histamine H2-receptor antagonism |
Biological Activity
2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a phenyl group, a thiophene ring, and a furan moiety. Its IUPAC name is 2-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]butanamide, and its molecular formula is .
The biological activity of 2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide is likely multifaceted due to its ability to interact with various biological targets. Research indicates that compounds with similar structures often engage with:
- Voltage-gated sodium channels
- Receptors (including TRPV4)
- Enzymes involved in critical biochemical pathways .
Targeted Biological Effects
Studies suggest that this compound may exhibit several biological effects, including:
Structure-Activity Relationships (SAR)
The SAR of related compounds indicates that the presence of bulky and electron-rich groups can enhance biological activity. For instance, modifications to the phenyl group or the introduction of additional functional groups can significantly alter the efficacy against specific targets like TRPV4 receptors .
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 3 | Not specified | rTRPV4 agonist |
| 25 | 2.47 | SIRT2 inhibitor |
| 4h | 16.13 | Urease inhibitor |
Anticancer Evaluation
In a study evaluating various derivatives for anticancer activity against HeLa and A549 cell lines, it was found that while some compounds showed promising results, 2-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamide's specific cytotoxic effects need further investigation .
Urease Inhibition
Another study focused on urease inhibitors highlighted the efficacy of thiophene-furan derivatives. While direct data on our compound was not provided, it suggests a potential pathway for exploring its inhibitory effects on urease enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
